molecular formula C11H15NO2 B1485396 trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2149520-92-1

trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol

Cat. No.: B1485396
CAS No.: 2149520-92-1
M. Wt: 193.24 g/mol
InChI Key: MUMGCKOGWSYOCK-GHMZBOCLSA-N
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Description

trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry and pharmacological research. This structured molecule features a cyclobutane ring core substituted with both an amino and a hydroxyl group in a specific trans configuration, and a 4-methoxyphenyl moiety. Its unique architecture makes it a valuable intermediate or scaffold for the design and synthesis of novel bioactive molecules. While specific biological data for this exact compound is not extensively detailed in public literature, its structural components are commonly found in compounds investigated for various therapeutic applications. The 4-methoxyphenyl group is a frequent structural element in many pharmacologically active compounds . The aminocyclobutanol core provides a rigid, three-dimensional structure that can be crucial for molecular recognition and target engagement in drug discovery efforts. Researchers may explore its potential as a building block for developing ligands for G-protein coupled receptors (GPCRs) or other enzyme targets, drawing parallels to other advanced synthetic intermediates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications.

Properties

IUPAC Name

(1R,2R)-2-(4-methoxyanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-9-4-2-8(3-5-9)12-10-6-7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGCKOGWSYOCK-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol is a member of the cyclobutane series, which has gained attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

This compound features a cyclobutane ring substituted with a 4-methoxyphenyl group and an amino alcohol moiety. The structural characteristics of this compound contribute to its biological activity, particularly in neuropharmacology and cancer treatment.

Molecular Structure

ComponentDescription
Molecular FormulaC13_{13}H17_{17}N1_{1}O2_{2}
Molecular Weight219.28 g/mol
Functional GroupsAmino group, Hydroxyl group, Methoxy group

Antitumor Activity

Recent studies have indicated that derivatives of cyclobutane compounds exhibit significant antitumor activities. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating the cytotoxic effects of similar compounds on human cancer cell lines, it was found that certain derivatives induced apoptosis in cancer cells through caspase activation pathways. The effective concentration leading to a five-fold increase in apoptotic markers was noted, emphasizing the compound's potential as an anticancer agent .

Neuropharmacological Effects

The cyclobutane derivatives have been studied for their neurotropic activities. Specifically, they may act as antagonists at NMDA receptors, which are crucial in various neurological processes.

Neurotropic Activity Insights

Research indicates that these compounds can inhibit neurotransmitter receptors linked to excitatory signaling pathways. For example, the 1-amino-cyclobutane derivatives demonstrated low toxicity while effectively inhibiting tumor growth and acting as selective antagonists for NMDA receptors .

Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial properties. Its derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

Bacterial StrainMIC (µM)
Staphylococcus aureus44
Bacillus subtilis180
Methicillin-resistant Staphylococcus aureus (MRSA)11

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • NMDA Receptor Antagonism : Inhibition of excitatory neurotransmission.
  • Caspase Activation : Induction of apoptosis in cancer cells.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis.

Scientific Research Applications

Chemical Synthesis Applications

trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for the development of new synthetic methodologies.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionKey Reagents
Oxidation Hydroxyl group can be oxidized to form ketones.Potassium permanganate (KMnO₄)
Reduction Can be reduced to form different derivatives.Lithium aluminum hydride (LiAlH₄)
Substitution Amino group can participate in substitution reactions.Alkyl halides, acyl chlorides

The compound's ability to undergo these reactions enhances its utility in synthesizing complex molecules.

Biological Applications

Research into the biological activities of this compound has revealed potential therapeutic properties, particularly in oncology.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of cyclobutane derivatives, including this compound, against various cancer cell lines. The results indicated that this compound could inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .

Table 2: Anticancer Activity Data

CompoundIC50 (nM)Cancer Cell Line
This compound25MCF-7 (Breast Cancer)
3-Chloroazetidinone derivative17MCF-7

This data highlights the potential of this compound as a lead compound for further development in cancer therapy.

Industrial Applications

In addition to its laboratory uses, this compound is being explored for industrial applications, particularly in the synthesis of new materials.

Material Science Innovations

The compound's structural features allow it to be incorporated into polymers and other materials, potentially enhancing their mechanical properties or enabling new functionalities. Research is ongoing to optimize its use in developing advanced materials with specific characteristics tailored for applications in electronics and pharmaceuticals .

Proposed Mechanism

The compound may modulate signaling pathways related to tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is pivotal for its anticancer activity and warrants further investigation to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Compound A : 1-(4-Methoxyphenyl)cyclobutan-1-ol ()

  • Structure : Cyclobutane with a hydroxyl group and 4-methoxyphenyl group at the 1-position.
  • Synthesis : Prepared via photocycloaddition, yielding 88% purity after chromatography .
  • Key Properties :
    • NMR Data : δ 7.95 (d, J = 8.9 Hz, 2H, aromatic), 3.87 (s, 3H, OCH₃) .
    • Reactivity : Undergoes conjugate addition reactions due to α,β-unsaturated ketone intermediates.

Compound B : trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol ()

  • Structure: Cyclobutane with a hydroxyl group at 1-position and phenylethylamino group at 2-position (trans).
  • Molecular Weight: 191.27 g/mol (C₁₂H₁₇NO) vs. 221.27 g/mol for the target compound (C₁₁H₁₅NO₂).
  • Applications : Used in chiral resolution studies; biosynthetic intermediates .
Property Target Compound Compound A Compound B
Molecular Formula C₁₁H₁₅NO₂ C₁₁H₁₄O₂ C₁₂H₁₇NO
Key Substituents 4-MeO-C₆H₄-NH (trans) 4-MeO-C₆H₄ Phenylethyl-NH (trans)
Synthesis Yield Not reported 88% Not reported
Ring Strain Impact High (cyclobutane) High (cyclobutane) High (cyclobutane)

Aromatic Amino-Alcohol Derivatives

Compound C : (1R,2S)-trans-2-(4-Methoxyphenyl)-cyclopent-3-enol ()

  • Structure : Cyclopentene ring with hydroxyl and 4-methoxyphenyl groups (trans).
  • Synthesis : Rhodium-catalyzed enantioselective desymmetrization .
  • Key Difference : Larger ring size (cyclopentene) reduces strain but alters reactivity compared to cyclobutane.

Compound D : Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate ()

  • Structure : Imidazole core with 4-methoxyphenyl and ester groups.
  • Reactivity : Exhibits divergent electronic properties due to heteroaromaticity and ester functionality .
Property Target Compound Compound C Compound D
Core Structure Cyclobutane Cyclopentene Imidazole
Electronic Effects Electron-donating (MeO) Electron-donating (MeO) Electron-withdrawing (ester)
Synthetic Complexity Moderate (stereoselective) High (Rh catalysis) Moderate (PPA-mediated)

Research Findings and Trends

Stereochemical Stability : The trans configuration in cyclobutane derivatives (e.g., target compound, Compound B) enhances thermal stability compared to cis isomers, as observed in NMR studies .

Solubility : The 4-methoxyphenyl group improves solubility in polar aprotic solvents (e.g., ethyl acetate, DMF), critical for catalytic applications .

Biological Relevance: Amino-alcohol motifs in cyclobutanes (e.g., Compound B) are precursors to β-blockers and chiral ligands, though the target compound’s bioactivity remains unexplored .

Preparation Methods

Reductive Amination Approach

One common synthetic route to amino-substituted cyclobutanols involves reductive amination of cyclobutanone derivatives with anilines such as 4-methoxyaniline. This method typically proceeds via:

  • Reaction of cyclobutanone with 4-methoxyaniline to form an imine intermediate.
  • Subsequent reduction of the imine to the corresponding amine-alcohol.

Key conditions and parameters:

Parameter Details
Catalyst Suitable hydrogenation catalysts (e.g., Pd/C, Raney Ni)
Solvent Alcoholic solvents such as methanol, ethanol, isopropanol, or tetrahydrofuran (THF)
Temperature 25–70 °C, preferably 40–60 °C, optimally 50–55 °C
Hydrogen source Molecular hydrogen under catalytic hydrogenation
Resolving agents (if chiral resolution needed) Mandelic acid or other chiral acids to isolate enantiomers

This method is supported by patent literature describing reductive amination under catalytic hydrogenation conditions, which can be adapted to cyclobutanone substrates and aromatic amines.

Nucleophilic Ring Opening of Bicyclo[1.1.0]butane Derivatives

Another sophisticated method involves the regiospecific nucleophilic addition of nitrogen nucleophiles to strained bicyclo[1.1.0]butane intermediates, which can be subsequently transformed into cyclobutan-1-ol derivatives:

  • Starting from bicyclobutane carboxylates or sulfonyl derivatives.
  • Introduction of azido groups followed by reduction to amines.
  • Reductive elimination to remove protecting groups and obtain amino-substituted cyclobutanols.

This multi-step approach allows for regio- and stereoselective synthesis of substituted cyclobutanes, including amino alcohols.

Direct Amination of Cyclobutanols

Direct substitution of cyclobutanols with aromatic amines such as 4-methoxyaniline may be achieved under conditions promoting nucleophilic substitution or via activation of the hydroxyl group:

  • Activation of cyclobutanol hydroxyl by conversion to a leaving group (e.g., tosylate).
  • Nucleophilic displacement by the aromatic amine.
  • Optimization of reaction conditions (temperature, solvent, base) to favor substitution without ring opening.

Though less commonly reported for this specific compound, related aminocyclobutanol derivatives have been synthesized by similar nucleophilic substitution strategies.

Microwave-Assisted Amination

Microwave irradiation has been employed to accelerate amination reactions involving cycloalkanol derivatives:

  • Use of polar aprotic solvents such as dimethyl sulfoxide (DMSO).
  • Addition of base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
  • Heating at elevated temperatures (~115 °C) for short durations (~1 hour).

This method is efficient for related cyclohexanol derivatives and could be adapted for cyclobutanol systems with aromatic amines.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Typical Yield Range
Reductive Amination Cyclobutanone + 4-methoxyaniline, H2, Pd/C, MeOH, 50–55 °C High stereoselectivity possible; mild conditions Requires hydrogenation setup Moderate to high (50–85%)
Nucleophilic Ring Opening Bicyclobutane derivatives, azide source, Li/NH3, Pd/C Regio- and stereoselective; versatile Multi-step, complex intermediates Moderate (30–75%)
Direct Amination via Leaving Group Cyclobutanol tosylate + 4-methoxyaniline, base, solvent Straightforward substitution Possible ring strain issues Variable, often moderate
Microwave-Assisted Amination Cyclobutanol derivative + amine, K2CO3, DMSO, 115 °C Rapid reaction times; energy efficient Limited substrate scope Moderate to good (50–70%)

Detailed Research Findings

  • Reductive amination is well-documented in pharmaceutical patent literature for related compounds, emphasizing solvent choice (methanol preferred), temperature control, and catalyst selection to optimize yield and stereochemistry.

  • Nucleophilic ring opening of bicyclo[1.1.0]butane derivatives allows for the introduction of amino groups with control over regio- and stereochemistry, though it requires careful handling of reactive intermediates and multi-step purification.

  • Microwave-assisted methods offer significant time savings and improved yields in amination reactions of cycloalkanol derivatives, suggesting potential for adaptation to cyclobutanol derivatives with aromatic amines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol?

  • Methodological Answer : The compound can be synthesized via cyclization or coupling reactions. For example:

  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or rhodium-catalyzed cyclopropane ring expansion to construct the cyclobutanol backbone .
  • Amino Group Introduction : Employ nucleophilic substitution or reductive amination to attach the 4-methoxyaniline moiety. Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid derivatives may also facilitate aryl group incorporation .
  • Stereocontrol : Utilize chiral auxiliaries or enantioselective catalysis (e.g., Rh-catalyzed desymmetrization) to achieve the trans configuration .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • NMR : Key signals include δ 7.2–6.8 ppm (aromatic protons), δ 4.1–3.8 ppm (cyclobutanol -OH), and δ 3.7 ppm (methoxy group) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 222.1125 (calculated for C₁₁H₁₅NO₂) .
  • Chiral Analysis : Chiral HPLC or polarimetry to validate enantiopurity (>99% ee) .

Advanced Research Questions

Q. What strategies resolve contradictions in enantioselective synthesis yields reported in literature?

  • Methodological Answer :

  • Catalytic Optimization : Screen Rh(I) or Ir(III) catalysts with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee). Studies show Rh-catalyzed desymmetrization of meso-alkenes achieves >90% ee .
  • Solvent/Additive Effects : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., Zn(OTf)₂) improve reaction efficiency .
  • Kinetic vs. Thermodynamic Control : Monitor reaction temperature and time to favor the trans isomer over cis byproducts .

Q. How can impurity profiles be systematically analyzed for this compound in pharmaceutical contexts?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions to generate degradants (e.g., de-methoxylated byproducts) .
  • LC-MS/MS Identification : Compare retention times and fragmentation patterns with reference standards (e.g., USP impurities A–D for related 4-methoxyphenyl compounds) .
  • Quantitative Limits : Set thresholds using ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Q. What computational tools are effective for retrosynthetic planning of cyclobutanol derivatives?

  • Methodological Answer :

  • AI-Driven Platforms : Use template-based models (e.g., Reaxys, Pistachio) to predict one-step routes. BenchChem’s retrosynthesis tool prioritizes precursors like 4-methoxybenzylamine and cyclobutanone .
  • DFT Calculations : Optimize transition states for cyclization steps using Gaussian09 at the B3LYP/6-31G(d) level to predict stereochemical outcomes .

Q. How does structural modification of the cyclobutanol ring impact biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to test receptor binding affinity. Cyclobutanol’s rigidity enhances selectivity in β-adrenergic receptor analogs .
  • Bioisosteric Replacement : Substitute the cyclobutanol ring with cyclopentanol or cyclohexanol to evaluate metabolic stability (e.g., CYP450 oxidation resistance) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol
Reactant of Route 2
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trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol

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